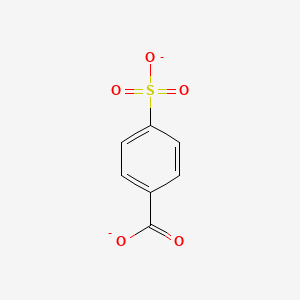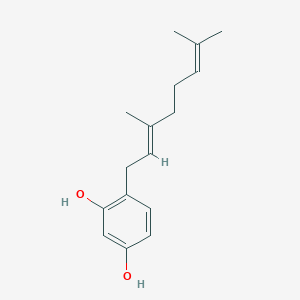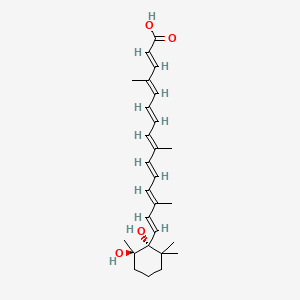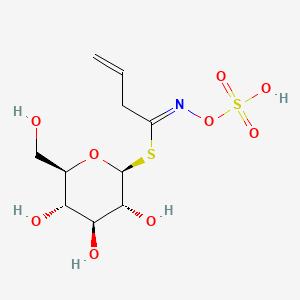
2-Propenyl glucosinolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinigrin is an alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose having a 4-[(sulfooxy)imino]but-1-en-4-yl group attached to the anomeric sulfur. It is a conjugate acid of a sinigrin(1-).
Wissenschaftliche Forschungsanwendungen
Molecular Marker Identification in Brassica Juncea
Research identified an ISSR marker tightly linked to high 2-propenyl glucosinolate content in Brassica juncea. This marker could be useful in breeding programs for canola quality and mustard (Ripley & Roslinsky, 2005).
Influence on Brassica Carinata Under Drought Conditions
A study on Brassica carinata showed that drought conditions increased concentrations of this compound. This indicates a specific response to drought stress and suggests potential in improving the nutritional quality of B. carinata (Schreiner et al., 2009).
Role in Biofumigation and Soil Microbial Community
This compound's degradation influences soil bacterial community composition. Its degradation products, including nitriles and isothiocyanates, vary by soil type and affect soil bacterial communities, suggesting implications in biofumigation (Hanschen et al., 2015).
Therapeutic Benefits of Sinigrin
Sinigrin (this compound) is present in Brassica plants like broccoli and mustard seeds. It exhibits several therapeutic benefits including anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory properties, and biofumigation (Mazumder, Dwivedi, & du Plessis, 2016).
Effect on Globodera Pallida Hatching
Studies have shown that this compound and its isothiocyanate can inhibit hatching of the potato cyst nematode Globodera pallida in vitro. However, achieving sufficient concentrations for effective biofumigation in soil is challenging (Brolsma et al., 2014).
Inhibition of Verticillium Longisporum Growth
Glucosinolates like this compound in Arabidopsis thaliana leaves show potential in suppressing growth of the soil-borne fungal pathogen Verticillium longisporum. Their concentration, particularly of this compound, correlates with fungal growth inhibition (Witzel et al., 2013).
Preventive Effects on Memory Deterioration
Sinigrin (this compound) shows potential in preventing memory deterioration and inflammation in pentylenetetrazole-kindled male Wistar rats. It may modulate the NLRP3 pathway, suggesting neuroprotective properties (Aghaie et al., 2021).
Eigenschaften
Molekularformel |
C10H17NO9S2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxybut-3-enimidothioate |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6-/t5-,7-,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
PHZOWSSBXJXFOR-GLVDENFASA-N |
Isomerische SMILES |
C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
myronate sinigrin sinigrin, monopotassium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



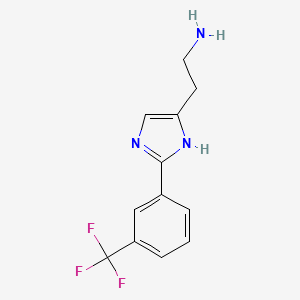
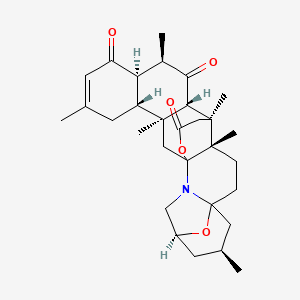
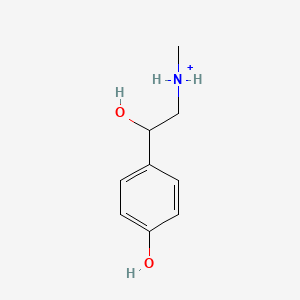

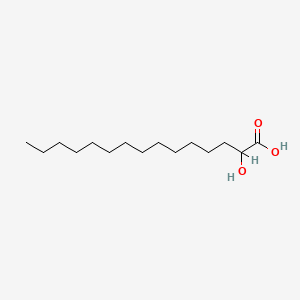
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
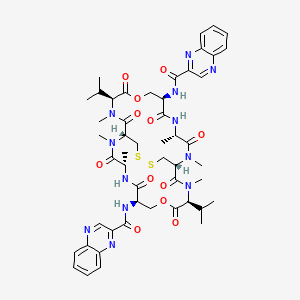
![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
![[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride](/img/structure/B1237195.png)
